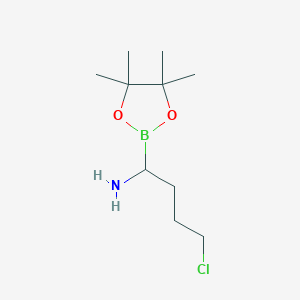

4-Chloro-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine

Description

4-Chloro-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine is a boron-containing amine with a chloro-substituted aliphatic chain. Its molecular formula is C₁₀H₂₀BClNO₂, and it features a pinacol boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), enabling participation in Suzuki-Miyaura cross-coupling reactions . The chloro substituent and primary amine moiety offer dual reactivity for further functionalization, making it valuable in pharmaceutical and materials chemistry.

Propriétés

Formule moléculaire |

C10H21BClNO2 |

|---|---|

Poids moléculaire |

233.54 g/mol |

Nom IUPAC |

4-chloro-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine |

InChI |

InChI=1S/C10H21BClNO2/c1-9(2)10(3,4)15-11(14-9)8(13)6-5-7-12/h8H,5-7,13H2,1-4H3 |

Clé InChI |

RIYRGFBBSRZMDH-UHFFFAOYSA-N |

SMILES canonique |

B1(OC(C(O1)(C)C)(C)C)C(CCCCl)N |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine typically involves the reaction of 4-chlorobutan-1-amine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is often catalyzed by a palladium catalyst and may require the presence of a base such as potassium carbonate. The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloro-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Coupling Reactions: The boronate ester group can participate in Suzuki-Miyaura coupling reactions with aryl or vinyl halides.

Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate intermediates.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

Substituted Amines: Formed from substitution reactions.

Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.

Imines and Secondary Amines: Formed from oxidation and reduction reactions, respectively.

Applications De Recherche Scientifique

4-Chloro-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

Medicine: Explored for its potential therapeutic properties, including as a precursor for pharmaceuticals.

Industry: Utilized in the production of advanced materials and polymers.

Mécanisme D'action

The mechanism of action of 4-Chloro-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine involves its interaction with various molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and sensor applications. The chloroalkylamine moiety can interact with biological targets through hydrogen bonding and electrostatic interactions, influencing cellular pathways and functions.

Comparaison Avec Des Composés Similaires

Halogen-Substituted Aliphatic Boronates

- 4-Bromo-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine (CAS 124215-43-6) Key Difference: Bromine replaces chlorine. Impact: Bromine’s higher atomic radius and polarizability may enhance reactivity in nucleophilic substitutions or cross-couplings. However, chlorine’s smaller size improves stability and reduces steric hindrance .

Aromatic vs. Aliphatic Boronated Amines

3-Chloro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (CAS 1257432-01-1)

- Key Difference : Pyridine ring replaces the butanamine chain.

- Impact : The aromatic system increases electron-withdrawing effects, stabilizing the boron group and altering reactivity in cross-couplings. The methylamine group on pyridine enhances solubility in polar solvents .

- Applications : Preferred in drug synthesis for planar aromatic scaffolds targeting enzyme active sites.

- N-(2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)butan-1-amine Key Difference: Boron attached to a benzyl group with chloro substituents on the aromatic ring. Impact: Aryl boronic esters are more stable and widely used in Suzuki couplings.

Chiral and Branched Analogs

- (R)-3-Methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine hydrochloride (CAS 1243174-57-3)

Non-Amine Boronates

- 4-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine derivatives (e.g., CAS 2189684-53-3)

Physicochemical and Reactivity Profiles

| Compound | Molecular Weight (g/mol) | Key Functional Groups | Reactivity in Cross-Couplings | Stability |

|---|---|---|---|---|

| Target Compound | ~243.5 | Aliphatic Cl, primary amine | Moderate (aliphatic boronate) | High (stable ester) |

| 4-Bromo analog (CAS 124215-43-6) | ~288.0 | Aliphatic Br, primary amine | High | Moderate |

| Pyridine Derivative (CAS 1257432-01-1) | 268.55 | Aromatic Cl, methylamine | High (aryl boronate) | High |

| (R)-3-Methyl hydrochloride (CAS 1243174-57-3) | 249.59 | Chiral center, methyl branch | Moderate | Very high |

Activité Biologique

4-Chloro-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine is a compound that has garnered interest in medicinal chemistry and biological research due to its unique structural features and potential pharmacological applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula for 4-Chloro-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine is C10H16BClN2O2. It has a molecular weight of approximately 242.51 g/mol. The compound's structure includes a chloro group and a dioxaborolane moiety, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The dioxaborolane group is known for its role in stabilizing certain molecular interactions in biochemical pathways. Here are some key mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular responses and potential therapeutic effects.

- Cell Signaling Modulation : It has been observed that compounds with similar structures can modulate cell signaling pathways such as NF-kB and MAPK pathways, which are critical in inflammation and cancer progression.

Biological Activity Data

Research findings indicate that 4-Chloro-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine exhibits notable biological activities:

| Activity | Observation | Reference |

|---|---|---|

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Anti-inflammatory Effects | Reduces TNF-alpha induced inflammation | |

| Enzyme Inhibition | Inhibits specific kinases |

Case Studies

Several studies have explored the biological effects of this compound:

- Cytotoxicity in Cancer Cells : A study demonstrated that 4-Chloro-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine significantly induces apoptosis in various cancer cell lines. This effect was linked to its ability to disrupt mitochondrial function and activate caspase pathways .

- Anti-inflammatory Properties : Another study highlighted the compound's ability to inhibit NF-kB activation in response to pro-inflammatory cytokines. This suggests potential therapeutic applications in treating inflammatory diseases .

- Enzyme Interaction Studies : Research has shown that the compound interacts with several kinases involved in cell cycle regulation. This interaction can lead to altered cell proliferation rates and has implications for cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.